molecular formula C8H12N2 B1378645 (3-Ethylpyridin-4-yl)methanamine CAS No. 1443980-94-6

(3-Ethylpyridin-4-yl)methanamine

Cat. No.: B1378645
CAS No.: 1443980-94-6
M. Wt: 136.19 g/mol
InChI Key: OPQXIXQHINAEIN-UHFFFAOYSA-N
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Description

(3-Ethylpyridin-4-yl)methanamine is a pyridine derivative with the molecular formula C8H12N2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethylpyridin-4-yl)methanamine typically involves the reaction of 3-ethylpyridine with formaldehyde and ammonia under controlled conditions. This process can be carried out in the presence of a catalyst such as zeolites to facilitate the reaction . The reaction conditions often include heating and refluxing to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The compound is then purified using techniques such as distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(3-Ethylpyridin-4-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(3-Ethylpyridin-4-yl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Ethylpyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3-Ethylpyridin-4-yl)methanamine include:

  • 3-Ethylpyridine
  • 4-Pyridinemethanol
  • 3-Ethyl-4-aminopyridine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of an ethyl group at the 3-position and an aminomethyl group at the 4-position of the pyridine ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-ethylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-7-6-10-4-3-8(7)5-9/h3-4,6H,2,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQXIXQHINAEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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